Welcome to the BenchChem Online Store!
molecular formula C23H24F3N3O3 B1507857 methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate

methyl 2-methyl-1-{[2-methyl-3-(trifluoromethyl)phenyl]methyl}-6-(4-morpholinyl)-1H-benzimidazole-4-carboxylate

Cat. No. B1507857
M. Wt: 447.4 g/mol
InChI Key: MUCIJRUEFHGVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

methyl 6-bromo-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylate (441 mg, 1.00 mmol) was taken up with morpholine (435 µl, 5.00 mmol), potassium tert-butoxide (449 mg, 4.00 mmol), tri-n-butylphosphine (49.3 µl, 0.2 mmol) and palladium(II) acetate (22.44 mg, 0.10 mmol) in dioxane (10ml) and heated for 18 hrs at 100°C. The reaction profile showed no required product and only dimer adduct to be present. the reaction was therefore abandoned.
Quantity
0.004 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.005 mol
Type
reactant
Reaction Step Three
Quantity
0.000999 mol
Type
reactant
Reaction Step Four
Quantity
0.0002 mol
Type
catalyst
Reaction Step Five
Quantity
9.99e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
637
reaction index
NAME
0.0 [Unassigned] Unrecognized
reaction type

Inputs

Step One
Name
Quantity
0.004 mol
Type
reagent
Smiles
CC(C)(C)[O-].[K+]
Step Two
Name
Quantity
0.01 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.005 mol
Type
reactant
Smiles
C1COCCN1
Step Four
Name
Quantity
0.000999 mol
Type
reactant
Smiles
CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)Br)C(=O)OC)C
Step Five
Name
Quantity
0.0002 mol
Type
catalyst
Smiles
CCCCP(CCCC)CCCC
Name
Quantity
9.99e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
nan (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1C(F)(F)F)CN2C(=NC3=C(C=C(C=C32)N4CCOCC4)C(=O)OC)C
Measurements
Type Value Analysis
YIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.